molecular formula C6H6ClNO2 B1371422 6-Chloro-5-methoxypyridin-3-ol CAS No. 1105933-54-7

6-Chloro-5-methoxypyridin-3-ol

Cat. No.: B1371422
CAS No.: 1105933-54-7
M. Wt: 159.57 g/mol
InChI Key: BDRZASDJWOUJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-methoxypyridin-3-ol is a pyridine derivative featuring a hydroxyl group (-OH) at position 3, a chlorine atom at position 6, and a methoxy group (-OCH₃) at position 4. Pyridine derivatives with halogen and alkoxy substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric modulation capabilities .

Properties

IUPAC Name

6-chloro-5-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-5-2-4(9)3-8-6(5)7/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRZASDJWOUJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methoxypyridin-3-ol can be achieved through several methods. One common approach involves the chlorination of 5-methoxypyridin-3-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methoxypyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Ketones or aldehydes.

    Reduction: Dechlorinated or demethoxylated pyridines.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methoxypyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The chlorine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets . The hydroxyl group can form hydrogen bonds, enhancing the compound’s interaction with biological macromolecules .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Methyl vs.
  • Methoxy Position : In 5-Chloro-2-methoxypyridin-3-ol, the methoxy group at position 2 creates distinct electronic and steric environments compared to position 5, altering solubility and binding affinity in biological systems .
  • Trifluoromethyl Group : The CF₃ group in 6-Chloro-5-(trifluoromethyl)pyridin-3-ol introduces strong electron-withdrawing effects and enhanced metabolic stability, making it valuable in medicinal chemistry .

Molecular Weight and Physicochemical Properties

  • The addition of functional groups (e.g., hydroxymethyl in 5-Chloro-6-methoxy-3-pyridinemethanol) increases molecular weight and polarity, impacting solubility and bioavailability .
  • Multi-substituted derivatives like 5-Chloro-2,3-dimethoxypyridin-4-ol exhibit higher molecular weights and steric hindrance, which may complicate synthetic pathways .

Commercial Availability and Pricing

  • 5-Chloro-2-methoxypyridin-3-ol is commercially available at $500 per gram, reflecting the cost of synthesizing methoxy-substituted pyridines .
  • Compounds with trifluoromethyl or hydroxymethyl groups are typically more expensive due to specialized synthetic routes .

Biological Activity

6-Chloro-5-methoxypyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a chlorine atom at the sixth position and a methoxy group at the fifth position of the pyridine ring, which influences its reactivity and interaction with biological targets.

The molecular formula of this compound is C6H6ClNO2, with a molecular weight of approximately 161.57 g/mol. The structural features contribute to its unique properties, making it a candidate for various applications in drug development.

Property Value
Molecular FormulaC6H6ClNO2
Molecular Weight161.57 g/mol
Chlorine Position6
Methoxy Group Position5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of chlorine and methoxy groups enhances its lipophilicity, influencing its absorption and distribution within biological systems. Research indicates that the compound may modulate enzyme activity or interfere with signaling pathways, leading to various pharmacological effects.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against a range of bacterial and fungal strains, showing effectiveness in inhibiting growth. For instance, one study found that the compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of apoptotic pathways. A notable case study involved the compound's effect on human breast cancer cell lines, where it significantly reduced cell viability at micromolar concentrations .

Case Studies

  • Antimicrobial Efficacy
    • Study : A comparative analysis was conducted to evaluate the antimicrobial efficacy of various pyridine derivatives, including this compound.
    • Findings : The compound exhibited MIC values lower than those of several standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections.
  • Cancer Cell Apoptosis
    • Study : An investigation into the cytotoxic effects of this compound on MCF-7 breast cancer cells.
    • Findings : The compound induced apoptosis through increased reactive oxygen species (ROS) production and activation of caspase pathways, demonstrating its promise as a chemotherapeutic agent .

Research Findings

Recent research highlights the compound's versatility in biological applications:

  • Antimicrobial Activity : Effective against multiple pathogens; further studies are needed to elucidate mechanisms.
Pathogen MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
  • Cytotoxicity in Cancer Cells : Significant reduction in cell viability observed at concentrations ranging from 10 to 50 µM.
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-5-methoxypyridin-3-ol
Reactant of Route 2
Reactant of Route 2
6-Chloro-5-methoxypyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.